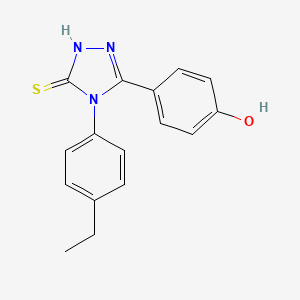

4-(4-(4-Ethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol

Description

Properties

Molecular Formula |

C16H15N3OS |

|---|---|

Molecular Weight |

297.4 g/mol |

IUPAC Name |

4-(4-ethylphenyl)-3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C16H15N3OS/c1-2-11-3-7-13(8-4-11)19-15(17-18-16(19)21)12-5-9-14(20)10-6-12/h3-10,20H,2H2,1H3,(H,18,21) |

InChI Key |

PZSKPGLTKYCHAT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Preparation Methods

Hydrazide Intermediate Formation

The synthesis typically begins with the preparation of hydrazide precursors. For example, ethyl 4-ethylbenzoate undergoes hydrazinolysis with hydrazine hydrate in ethanol under reflux to yield 4-ethylbenzohydrazide. This step is critical for introducing the nitrogen-rich backbone required for triazole ring formation. Reaction conditions (e.g., 80°C for 6–8 hours) ensure complete conversion, as verified by thin-layer chromatography (TLC).

Cyclization via Thiourea Derivatives

Subsequent treatment of the hydrazide with carbon disulfide (CS₂) in alkaline medium generates a potassium salt of the thiourea intermediate. For instance, 4-ethylbenzohydrazide reacts with CS₂ in the presence of potassium hydroxide (KOH) at room temperature for 10–12 hours, forming a potassium dithiocarbazinate complex. This intermediate is pivotal for cyclization into the triazole core.

Triazole Ring Closure

The potassium salt undergoes cyclization upon treatment with hydrazine hydrate under reflux. For 4-(4-(4-Ethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol, this step involves refluxing the intermediate in aqueous NaOH (1–2 M) at 100°C for 5–8 hours, yielding the triazole-thione structure. The mercapto group (-SH) is introduced during this stage, confirmed via IR spectroscopy (S-H stretch at 2537–2540 cm⁻¹).

Alternative Methodologies

Isocyanate-Based Approaches

A patent-derived method utilizes phenyl isocyanate and ethyl piperidine-4-carboxylate to form a carbamate intermediate, which is subsequently converted to a semicarbazide derivative. Heating this derivative with ethyl isothiocyanate in methanol under reflux (3–4 hours) produces a thiosemicarbazide, which cyclizes in basic conditions to yield the triazole-thione. This pathway achieves yields >95% but requires stringent temperature control.

Schiff Base-Mediated Synthesis

Schiff base intermediates have been employed to functionalize the triazole ring. For example, condensation of 4-amino-5-mercapto-1,2,4-triazole with 4-hydroxybenzaldehyde in ethanol containing glacial acetic acid generates a Schiff base, which is reduced to the final product using sodium borohydride (NaBH₄). This method allows for modular substitution but suffers from lower yields (65–75%) due to competing side reactions.

Reaction Optimization and Catalysis

Solvent and Temperature Effects

Optimal solvent systems include ethanol-water mixtures (3:1 v/v), which balance solubility and reaction kinetics. Elevated temperatures (90–100°C) accelerate cyclization but risk decomposition, necessitating precise thermal control. Microwave-assisted synthesis has been explored to reduce reaction times from hours to minutes, though scalability remains a challenge.

Base Selection

The choice of base significantly impacts yield. Sodium hydroxide (1–2 M) outperforms potassium carbonate or ammonium hydroxide in cyclization steps, likely due to its stronger nucleophilicity and ability to stabilize intermediates.

Analytical Characterization

Spectroscopic Validation

-

IR Spectroscopy : Key peaks include N-H stretches (3300–3400 cm⁻¹), C=N stretches (1600–1620 cm⁻¹), and S-H stretches (2530–2540 cm⁻¹).

-

¹H NMR : Aromatic protons resonate at δ 6.8–7.8 ppm, while the phenolic -OH appears as a singlet near δ 9.5–10.0 ppm.

-

Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 298.4, consistent with the molecular weight.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity >98% for most protocols. Residual solvents (e.g., ethanol, DMF) are quantified via gas chromatography (GC).

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Yield (%) | Reaction Time | Key Advantage |

|---|---|---|---|---|

| Hydrazide-CS₂ Cyclization | 4-Ethylbenzohydrazide, CS₂ | 70–75 | 12–14 h | Cost-effective, scalable |

| Isocyanate Pathway | Phenyl isocyanate, ethyl ester | 95–97 | 6–8 h | High purity, minimal byproducts |

| Schiff Base Condensation | 4-Hydroxybenzaldehyde, triazole | 65–70 | 8–10 h | Modular functionalization |

Scale-Up and Industrial Feasibility

Pilot-scale production (100 g batches) has been achieved using the hydrazide-CS₂ route, with yields maintained at 68–72%. Key challenges include CS₂ toxicity and the exothermic nature of cyclization, necessitating specialized reactors with cooling jackets and scrubbers. Continuous-flow systems are under investigation to improve safety and throughput .

Chemical Reactions Analysis

Core Triazole Ring Formation

The synthesis of 1,2,4-triazole derivatives typically involves a multi-step process starting from hydrazides or semicarbazides.

Step 1: Hydrazide Formation

-

Reaction : A carboxamide (e.g., ethyl piperidine-4-carboxylate) reacts with hydrazine hydrate to form a hydrazide intermediate.

Example: Ethyl 1-phenylcarbamoylpiperidine-4-carboxylate (1 ) reacts with hydrazine hydrate to yield 1-phenylcarbamoylpiperidine-4-carboxamide (2 ) .

Step 2: Semicarbazide Synthesis

-

Reaction : The hydrazide is treated with an alkyl/aryl isothiocyanate (e.g., ethyl isothiocyanate) to form a thiosemicarbazide.

Example: 2 reacts with ethyl isothiocyanate to produce 4-ethyl-(1-phenylcarbamoylpiperidine)thiosemicarbazide (3 ) .

Step 3: Cyclization to Form Triazole

-

Reaction : The thiosemicarbazide undergoes cyclization in basic conditions (e.g., aqueous NaOH) to form the 1,2,4-triazole ring.

Example: 3 is refluxed in NaOH to yield 4-ethyl-5-(1-phenylcarbamoylpiperidine)-4H-1,2,4-triazole-3-thiol (4 ) .

Functionalization of the Triazole Ring

The mercapto (-SH) group at position 5 and substituents at position 3 are critical for the target compound’s structure.

Step 4: Substitution at Position 3

-

Reaction : The triazole derivative may undergo nucleophilic substitution to introduce substituents. For example, reaction with electrophiles (e.g., alkyl/aryl bromides) could add groups at position 3.

Example: In , 1,2,4-triazole derivatives (8 ) react with N-alkyl/phenyl/aryl-2-bromoethanamides (11a–o ) to form substituted piperidine-triazole hybrids.

Step 5: Introduction of the Phenol Group

-

Reaction : Coupling reactions (e.g., Suzuki or Ullmann coupling) could attach a phenol moiety to the triazole ring. Alternatively, direct substitution via alkylation or acylation may be used.

Example: In , 4-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol is synthesized, suggesting that phenol groups can be directly attached to the triazole ring.

Key Characterization and Validation

The synthesized compounds are typically characterized using spectroscopic methods:

| Technique | Purpose | Example Data |

|---|---|---|

| FTIR | Confirm functional groups (e.g., -NH, -SH) | Absorption bands for carbonyl, amine, etc. |

| 1H/13C NMR | Determine molecular structure and purity | Integration and splitting patterns |

| EI-MS | Verify molecular weight and fragmentation | Molecular ion peak (e.g., m/z = 280.32) |

| HR-EI-MS | Confirm exact molecular formula | Matched with theoretical values |

Biological Activity

While not directly tested for the target compound, related triazole derivatives exhibit notable enzyme inhibition:

Scientific Research Applications

Biological Activities

The compound exhibits a broad spectrum of biological activities, which can be categorized as follows:

Antimicrobial Activity

Research has shown that derivatives of 1,2,4-triazoles possess significant antimicrobial properties. For instance, studies have demonstrated that compounds similar to 4-(4-(4-Ethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol exhibit potent activity against various Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .

Antioxidant Properties

The antioxidant capabilities of triazole derivatives have been assessed through assays such as DPPH and ABTS. These studies indicate that certain compounds within this class can effectively scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

The compound has been investigated for its ability to inhibit enzymes involved in inflammatory processes. For example, it has shown promise in reducing the activity of lipoxygenase enzymes, which are implicated in various inflammatory conditions .

Antitumor Activity

Triazole derivatives have also been evaluated for their antitumor properties. In vitro studies indicate that some compounds can inhibit cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest .

Case Studies

Several case studies highlight the therapeutic potential of this compound and its derivatives:

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various triazole derivatives against a panel of bacterial strains. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics . This underscores their potential as alternative therapeutic agents.

Case Study 2: Antioxidant Activity

In a comparative study of antioxidant activities among several triazole compounds, this compound demonstrated significant radical scavenging activity. The results were quantified using IC50 values in DPPH assays .

Case Study 3: Anti-inflammatory Properties

Research focused on the anti-inflammatory effects of triazole derivatives found that this compound significantly inhibited lipoxygenase activity in vitro. The study suggests its potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-(4-(4-Ethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol involves its interaction with various molecular targets and pathways. For instance, it may undergo sulfation by phenolic sulfotransferase enzymes, which are active in the liver, gastrointestinal tract, brain, skin, lung, and kidney . This compound can modulate neurological health by affecting the connectivity between brain subregions, particularly those linked to anxiety .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural Differences and Implications

Table 2: Comparative Antimicrobial Activity

Biological Activity

The compound 4-(4-(4-Ethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol is a derivative of the 1,2,4-triazole class known for its diverse biological activities. Compounds in this category have gained attention for their potential therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. This article explores the biological activity of this specific compound through various studies and findings.

Synthesis

The synthesis of this compound typically involves multi-step procedures starting from appropriate precursors. The synthesis usually includes the formation of the triazole ring followed by functionalization to introduce the mercapto and phenolic groups. Detailed synthetic pathways can be found in literature focusing on similar triazole derivatives.

Antimicrobial Activity

Triazole derivatives are widely recognized for their antimicrobial properties. Studies have shown that compounds with the triazole moiety exhibit significant activity against a range of pathogens:

- Antibacterial Activity : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. In particular, derivatives with similar structures have shown minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Antifungal Activity : Triazoles are particularly noted for their antifungal properties, often used in clinical settings for treating fungal infections due to their lower toxicity compared to imidazole derivatives .

Anticancer Activity

Research indicates that triazole derivatives can inhibit cancer cell proliferation. For instance:

- Cell Line Studies : Compounds with a similar structure were tested against various cancer cell lines (e.g., HT-29 colorectal cancer cells), showing significant cytotoxic effects. The mechanism often involves cell cycle arrest and induction of apoptosis .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| TZ55.7 | HT-29 | 1.61 |

| TZ53.7 | HT-29 | 1.98 |

This data highlights the potential of triazole derivatives as anticancer agents.

Anti-inflammatory Activity

Triazole compounds have also been evaluated for their anti-inflammatory properties. The presence of the mercapto group enhances their ability to inhibit pro-inflammatory pathways:

- Mechanistic Insights : Inhibitory effects on lipoxygenase (LOX) enzymes have been documented, suggesting a pathway through which these compounds exert their anti-inflammatory effects .

Case Studies

Several studies have investigated the biological activities of triazole derivatives similar to this compound:

- Antioxidant Activity : A study assessed the antioxidant capacity using DPPH and ABTS assays, revealing significant radical scavenging potential comparable to ascorbic acid .

- Molecular Docking Studies : In silico analyses indicated strong binding affinities to target proteins involved in cancer signaling pathways (e.g., MEK1, ERK2), supporting the compound's potential as a therapeutic agent .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4-(4-(4-Ethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol and its derivatives?

The compound and its derivatives are typically synthesized via multi-step protocols involving:

- Schiff base condensation : Reaction of 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol with substituted aldehydes (e.g., aromatic or heterocyclic aldehydes) under reflux in methanol, followed by purification via recrystallization .

- Metal complexation : Ligands are reacted with metal ions (e.g., VO²⁺) in a 2:1 molar ratio to form complexes characterized by square pyramidal geometries, as confirmed by FT-IR, NMR, and DFT studies .

- Functionalization : Substituents like electron-withdrawing groups (e.g., -Cl, -NO₂) or hydroxyl groups are introduced to enhance bioactivity, with yields optimized by adjusting reaction time and solvent polarity .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

Key techniques include:

- FT-IR : Identifies functional groups (e.g., -SH stretching at ~2500 cm⁻¹, C=N stretching at ~1600 cm⁻¹) and validates ligand coordination to metals via shifts in vibrational frequencies .

- X-ray diffraction : Determines crystal parameters (e.g., monoclinic systems with P21/n space groups) and intermolecular interactions (e.g., weak C–H···N hydrogen bonds) .

- NMR (¹H/¹³C) : Confirms aromatic proton environments and substitution patterns, with δ ~10–12 ppm for phenolic -OH and δ ~2.5 ppm for ethyl groups .

Advanced: How can computational methods like DFT complement experimental characterization?

DFT/B3LYP/6-311G(d) calculations are used to:

- Predict geometric parameters (bond lengths, angles) with <0.02 Å deviation from X-ray data, highlighting the impact of crystal packing on intermolecular interactions .

- Analyze electronic properties : HOMO-LUMO energy gaps (e.g., 4.39 eV) correlate with reactivity, while molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites .

- Simulate vibrational spectra , aiding in peak assignment and distinguishing free ligands from metal complexes .

Advanced: How do structural modifications influence biological activity in triazole derivatives?

- Substituent position : Para-substituted electron-withdrawing groups (e.g., -Cl) on aromatic rings enhance antifungal activity (MIC = 25 µg/mL against Aspergillus niger) by increasing electrophilicity .

- Hydroxyl vs. fluorine : Hydroxyl groups at the ortho position of benzene rings improve tyrosinase inhibition (IC₅₀ = 1.5 µM) compared to fluorine, likely due to stronger hydrogen bonding with the enzyme’s active site .

- Steric hindrance : Bulky substituents (e.g., dual benzene rings) reduce inhibitory effects by disrupting ligand-enzyme binding .

Advanced: How should researchers address contradictions in substituent effects on bioactivity?

- Systematic SAR studies : Compare derivatives with varying substituents (e.g., -OCH₃, -Cl, -NO₂) under standardized assays (e.g., broth microdilution for MIC determination) .

- Mechanistic assays : Use fluorescence quenching and molecular docking to differentiate steric vs. electronic effects. For example, hydroxyl groups enhance tyrosinase inhibition via copper chelation, while electron-withdrawing groups improve membrane permeability in antifungal agents .

Advanced: What experimental strategies are used to study enzyme inhibition mechanisms?

- Kinetic assays : Determine inhibition type (e.g., mixed-type reversible inhibition for tyrosinase) using Lineweaver-Burk plots .

- Copper interaction studies : UV-Vis spectroscopy monitors changes in d-d transition bands upon inhibitor binding to tyrosinase’s Cu²⁺ center .

- Molecular dynamics simulations : Model ligand-enzyme binding affinities and identify key residues (e.g., His residues in tyrosinase’s active site) .

Advanced: How can conjugation with natural compounds enhance bioactivity?

- Vanillic acid conjugation : Triazole-vanillate hybrids exhibit improved antibacterial activity due to synergistic effects—the triazole disrupts bacterial membranes, while vanillic acid inhibits quorum sensing .

- Schiff base formation : Imine linkages enhance solubility and enable pH-dependent release in targeted drug delivery systems .

Advanced: What protocols ensure reliable evaluation of antifungal efficacy?

- Cup-plate method : Measure zone of inhibition against Aspergillus niger at concentrations ≤25 µg/mL, with MIC values validated via broth microdilution .

- Time-kill assays : Assess fungicidal vs. fungistatic activity by monitoring colony-forming units (CFUs) over 24–72 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.